5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide
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Overview
Description
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole moiety is then coupled with piperazine through a carbonyl linkage, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-5-oxopentanamide: Similar structure but with a different position of the methoxy group.
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-chlorophenyl)-5-oxopentanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H28N4O4 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-5-oxopentanamide |
InChI |
InChI=1S/C25H28N4O4/c1-33-20-8-4-7-19(17-20)26-23(30)10-5-11-24(31)28-12-14-29(15-13-28)25(32)22-16-18-6-2-3-9-21(18)27-22/h2-4,6-9,16-17,27H,5,10-15H2,1H3,(H,26,30) |
InChI Key |
VLDSSINAXUZSAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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